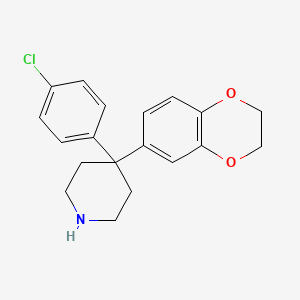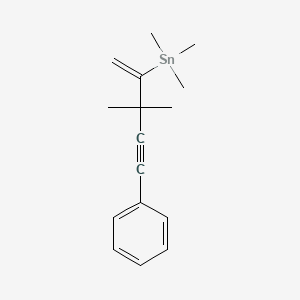
(3,3-Dimethyl-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Dimethyl-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a complex organic moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane typically involves the reaction of 5-phenylpent-1-en-4-yn-3-one with trimethyltin chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(3,3-Dimethyl-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler organotin compounds.
Substitution: The trimethylstannane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
Aplicaciones Científicas De Investigación
(3,3-Dimethyl-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s organotin moiety makes it a candidate for studies on the biological activity of organotin compounds.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It may be used in the production of polymers and other materials where organotin compounds are beneficial.
Mecanismo De Acción
The mechanism by which (3,3-Dimethyl-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with other atoms or molecules, leading to changes in the structure and reactivity of the compound. This interaction can affect various pathways, including catalytic processes and biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- (3,3-Dimethyl-5-phenylpent-1-en-4-yn-2-yl)stannane
- (3,3-Dimethyl-5-phenylpent-1-en-4-yn-2-yl)(triethyl)stannane
- 5-Phenylpent-1-en-4-yn-3-one
Uniqueness
(3,3-Dimethyl-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane is unique due to its specific structure, which includes a trimethylstannane group This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds
Propiedades
Número CAS |
820250-82-6 |
|---|---|
Fórmula molecular |
C16H22Sn |
Peso molecular |
333.1 g/mol |
Nombre IUPAC |
(3,3-dimethyl-5-phenylpent-1-en-4-yn-2-yl)-trimethylstannane |
InChI |
InChI=1S/C13H13.3CH3.Sn/c1-4-13(2,3)11-10-12-8-6-5-7-9-12;;;;/h5-9H,1H2,2-3H3;3*1H3; |
Clave InChI |
XNGQKKNCCUIQQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CC1=CC=CC=C1)C(=C)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14208822.png)
![2-{5-[(7-Phenylheptyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14208828.png)

![Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14208836.png)

![Butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B14208852.png)
![2-Chloro-5-{[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14208861.png)
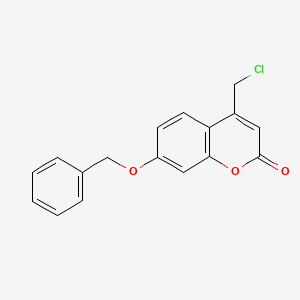

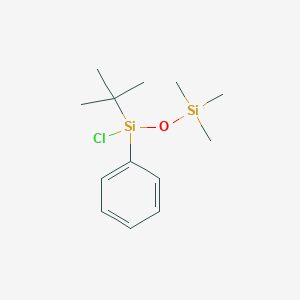
![1H-Pyrazolo[4,3-c]isoquinoline, 6-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14208879.png)
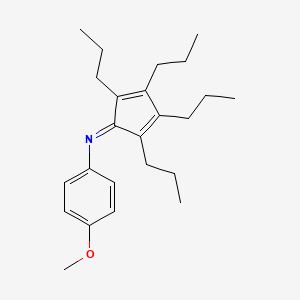
![Acetonitrile, 2,2'-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis-](/img/structure/B14208885.png)
